

# Spectroscopic Profile of Prostephanaberrine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prostephanaberrine*

Cat. No.: *B176087*

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This technical guide provides a detailed overview of the spectroscopic data for **Prostephanaberrine**, a hasubanan alkaloid isolated from the fruits of *Stephania japonica*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the original structure elucidation literature and presented in a clear, structured format for ease of reference and comparison.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Prostephanaberrine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H-NMR Data

The proton NMR spectrum provides characteristic signals for the protons in **Prostephanaberrine**, aiding in the determination of its chemical structure.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.79	s	C-4 H	
6.66	s	C-1 H	
5.94	s	-OCH <sub>2</sub> O-	
5.64	t	C-10 H	
3.59	s	C-7 OCH <sub>3</sub>	
2.58	s	NCH <sub>3</sub>	

Note: The <sup>13</sup>C-NMR data for **Prostephanaberrine** was not available in the cited literature.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Prostephanaberrine**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M] <sup>+</sup>	343.1419	343.1419	C <sub>19</sub> H <sub>21</sub> NO <sub>5</sub>

Key Fragmentation Peaks:

m/z	Relative Intensity (%)	Assignment
227	100	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>
228	21.8	C <sub>14</sub> H <sub>14</sub> NO <sub>2</sub>
257	36.1	C <sub>15</sub> H <sub>13</sub> O <sub>4</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the **Prostephanaberrine** molecule.

Wavenumber (cm <sup>-1</sup> )	Description
3400	O-H stretching
1680	C=O stretching

## Experimental Protocols

The following protocols are based on the original isolation and characterization of **Prostephanaberrine**.[\[1\]](#)

### Isolation of Prostephanaberrine

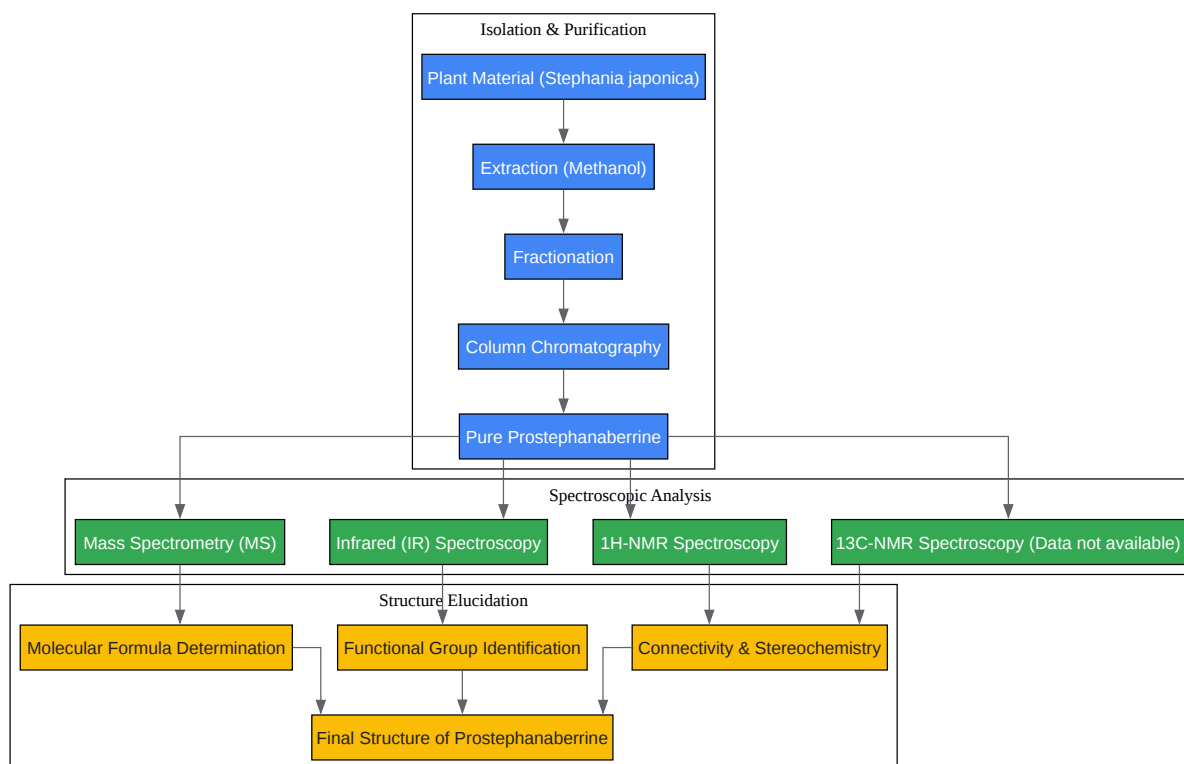
The methanolic extract from the defatted fresh fruits of *Stephania japonica* Miers (Menispermaceae) was fractionated to yield a nonphenolic tertiary alkaloid fraction. This fraction was then subjected to chromatography on two successive silica gel columns to afford **Prostephanaberrine**. The compound was crystallized from methanol as light yellow prisms.

### Spectroscopic Analysis

- <sup>1</sup>H-NMR Spectroscopy:** The <sup>1</sup>H-NMR spectrum was recorded in CDCl<sub>3</sub> with Tetramethylsilane (TMS) as the internal standard.[\[1\]](#)
- Mass Spectrometry:** High-resolution mass spectrometry was performed to determine the exact mass and molecular formula of the compound.[\[1\]](#)
- Infrared Spectroscopy:** The IR spectrum was recorded to identify the characteristic functional groups.[\[1\]](#)
- Melting Point:** The melting point of **Prostephanaberrine** was determined to be 225°C.[\[1\]](#)

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Prostephanaberrine**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Prostephana-berrine**.

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## References

- 1. Prostephanaberrine | C<sub>19</sub>H<sub>21</sub>NO<sub>5</sub> | CID 184517 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)